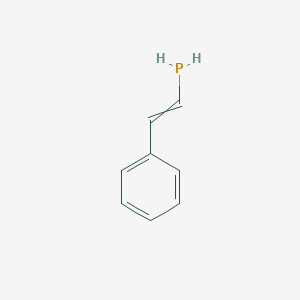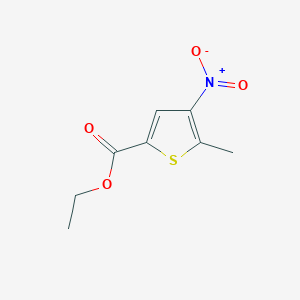
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate is a chemical compound with the molecular formula C26H44O8S2Sn-4 and a molecular weight of 667.46276. It is also known by its IUPAC name, 6-O-[2-[dibutyl-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl hexanedioate. This compound is primarily used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, where it acts as a heat stabilizer to prevent degradation during processing and use .
Métodos De Preparación
The synthesis of (Dibutylstannylene)bis(thioethylene) dimethyl diadipate involves the reaction of dibutyltin oxide with thioethylene glycol and dimethyl adipate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioethylene groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Aplicaciones Científicas De Investigación
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the production of PVC and other polymers, where it acts as a heat stabilizer to prevent degradation during processing.
Mecanismo De Acción
The mechanism of action of (Dibutylstannylene)bis(thioethylene) dimethyl diadipate involves its interaction with polymer chains to stabilize them against thermal degradation. The compound forms a protective layer around the polymer chains, preventing the breakdown of the polymer structure at high temperatures. Molecular targets include the reactive sites on the polymer chains, where the compound binds and exerts its stabilizing effect.
Comparación Con Compuestos Similares
Similar compounds to (Dibutylstannylene)bis(thioethylene) dimethyl diadipate include:
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
Dibutyltin oxide: Used as a stabilizer in PVC production.
Dibutyltin diacetate: Used as a catalyst in esterification reactions. What sets this compound apart is its dual functionality as both a stabilizer and a reagent in organic synthesis, making it a versatile compound in various applications.
Propiedades
Número CAS |
70969-72-1 |
|---|---|
Fórmula molecular |
C26H48O8S2Sn |
Peso molecular |
671.5 g/mol |
Nombre IUPAC |
6-O-[2-[dibutyl-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl hexanedioate |
InChI |
InChI=1S/2C9H16O4S.2C4H9.Sn/c2*1-12-8(10)4-2-3-5-9(11)13-6-7-14;2*1-3-4-2;/h2*14H,2-7H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
TWUWIQQYZCANIJ-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(SCCOC(=O)CCCCC(=O)OC)SCCOC(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
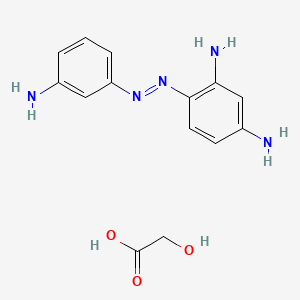

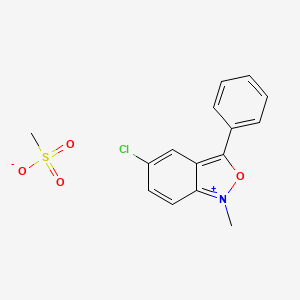
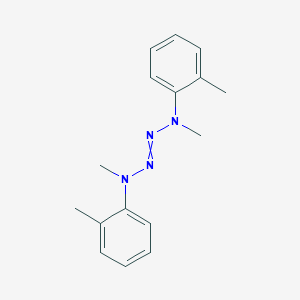



![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
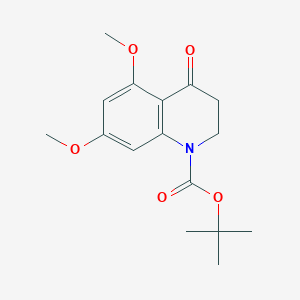
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)

